5-Hydroxy-4-octanone has been identified as a natural product found in two plants: Camellia sinensis (the tea plant) and Cocos nucifera (the coconut) PubChem: . Research in this area focuses on characterizing the chemical profile of these plants and understanding the potential biological role of 5-Hydroxy-4-octanone within them. However, more studies are needed to definitively determine its function in these plants.
The National Institute of Standards and Technology (NIST) lists 5-Hydroxy-4-octanone in its Flavor and Fragrance Database National Institute of Standards and Technology: . While the specific flavor profile is not documented by NIST, the Flavor and Extract Manufacturers Association (FEMA) includes 5-Hydroxy-4-octanone on their Generally Recognized As Safe (GRAS) list, indicating it is considered safe for use as a flavoring agent FEMA: . More research is needed to understand the specific flavor properties of 5-Hydroxy-4-octanone and its potential applications in the food and beverage industry.
5-Hydroxy-4-octanone is an organic compound with the molecular formula and a molecular weight of 144.21 g/mol. It is also known by several other names, including Butyroin, 4-Octanone, 5-hydroxy-, and 5-Octanol-4-one. This compound features a hydroxyl group (-OH) and a ketone group (C=O) on an eight-carbon chain, which contributes to its unique chemical properties and biological activities. The compound has a sweet, slightly pungent, buttery odor and taste, making it valuable in flavoring applications .
Research indicates that 5-Hydroxy-4-octanone may play a role in various metabolic pathways, particularly those involving fatty acids and ketone bodies. Its interactions with enzymes suggest potential therapeutic applications, especially in metabolic disorders. Additionally, it has been studied for its effects on enzyme-catalyzed reactions involving hydroxyl and carbonyl groups.
5-Hydroxy-4-octanone can be synthesized through several methods:
The compound finds numerous applications across various industries:
Studies have shown that 5-Hydroxy-4-octanone interacts with specific molecular pathways and targets within biological systems. Its mechanism of action involves hydrogen bonding and nucleophilic addition reactions that can influence enzyme activity related to fatty acid metabolism. Ongoing research aims to elucidate its full potential in therapeutic contexts.
Several compounds share structural similarities with 5-Hydroxy-4-octanone:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Hydroxy-4-methyl-2-pentanone | Shorter carbon chain | Different reactivity due to branching |
| 5-Hydroxy-2-hydroxymethyl-4H-pyran-4-one | Contains a pyran ring | Distinct cyclic structure |
| 4-Hydroxy-5-methyl-3-furanone | Contains a furan ring | Different substitution pattern |
| 5-Hydroxy-3-octanone | Hydroxyl group on the third carbon | Influences reactivity compared to 5-Hydroxy-4-octanone |
| 5-Hydroxy-5-octanone | Hydroxyl group on the fifth carbon | Affects physical properties differently |
The uniqueness of 5-Hydroxy-4-octanone lies in its specific combination of functional groups positioned on an eight-carbon chain, allowing it to engage in a wide range of